4-[[[2-(3-Methylphenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid methyl ester
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Overview
Description
4-[[[2-(3-methylphenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid methyl ester is a benzoate ester.
Scientific Research Applications
Synthesis and Optimization:
Structural Characterization : Various techniques like IR, NMR, and mass spectral data have been employed for characterizing similar compounds. As demonstrated by Havaldar and Khatri (2006), these methods establish the structure of newly synthesized compounds (F. Havaldar & Navin Khatri, 2006).
Optimization of Synthesis Pathways : Research has focused on improving synthesis pathways for efficiency and yield, as shown in studies like that of Hu Jia-peng (2012), who optimized the synthesis process for related compounds (Hu Jia-peng, 2012).
Chemical Properties and Reactions:
Chemical Reactions and Derivatives : Studies have explored various chemical reactions involving similar compounds, leading to the formation of different derivatives. For example, the work of Taylor et al. (1996) on the synthesis of derivatives with specific isotopic labels (G. F. Taylor, Maria K. Hristova-Kazmierski, F. Ley, & J. Kepler, 1996).
Structural Variations and Effects : Research like that by Janczewski et al. (2021) has involved synthesizing isothiocyanate derivatives of the compound, highlighting the versatility in modifying its structure for various applications (Ł. Janczewski, D. Kręgiel, & B. Kolesińska, 2021).
Applications in Pharmacology:
- Pharmacokinetic Studies : There have been investigations into the pharmacokinetics of similar compounds, as seen in the study by Haoran Xu et al. (2020), which could be crucial for understanding their potential therapeutic applications (Haoran Xu, Zheming Ying, Lina Wang, Wenjie Zhang, Xixiang Ying, & Guanlin Yang, 2020).
Material Science and Engineering:
- Polymer Synthesis : Some research, like that by Sugi et al. (2005), has focused on utilizing similar compounds in the synthesis of polymers, indicating potential applications in material science (Ryuji Sugi, A. Yokoyama, Taniyuki Furuyama, M. Uchiyama, & T. Yokozawa, 2005).
properties
Product Name |
4-[[[2-(3-Methylphenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid methyl ester |
---|---|
Molecular Formula |
C18H20N2O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
methyl 4-[2-(3-methylphenyl)ethylcarbamothioylamino]benzoate |
InChI |
InChI=1S/C18H20N2O2S/c1-13-4-3-5-14(12-13)10-11-19-18(23)20-16-8-6-15(7-9-16)17(21)22-2/h3-9,12H,10-11H2,1-2H3,(H2,19,20,23) |
InChI Key |
FJPXNNYOMPXQFR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CCNC(=S)NC2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CC1=CC(=CC=C1)CCNC(=S)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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